Perfluoro(1,3-dipropoxycyclohexane)

Description

Historical Development of Perfluorinated Organic Compounds

The journey of perfluorinated organic compounds (PFCs) began in the late 1930s. itrcweb.org A pivotal moment was the accidental discovery of polytetrafluoroethylene (PTFE), later trademarked as Teflon, by Dr. Roy J. Plunkett at DuPont in 1938. manufacturingdive.com This discovery of a remarkably stable and non-reactive polymer sparked intense interest in the development of other fluorinated materials. manufacturingdive.com

Following World War II, the commercial production of various PFCs ramped up, with two primary manufacturing processes emerging: electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.org These methods enabled the synthesis of a wide array of per- and polyfluoroalkyl substances (PFAS) with diverse industrial and commercial applications, from stain repellents and firefighting foams to specialized coatings. itrcweb.orgmidwestadvocates.org The 1950s saw the expansion of PFAS manufacturing, including the production of compounds like PFOA and PFOS. wikipedia.orgitrcweb.org However, it wasn't until the early 2000s that the widespread presence of some PFAS in the environment and in living organisms was extensively documented, leading to increased scientific and regulatory scrutiny. itrcweb.org

Significance of Perfluoro(1,3-dipropoxycyclohexane) within Contemporary Fluorine Chemistry Research

While not as widely studied as long-chain PFAS like PFOA and PFOS, Perfluoro(1,3-dipropoxycyclohexane) and its isomers hold significance in contemporary fluorine chemistry research. Its cyclic structure and the presence of ether linkages offer a different molecular architecture compared to the more common linear perfluoroalkyl acids and sulfonates. This unique structure can influence its physical, chemical, and biological properties.

Research into such compounds is driven by the need to understand the structure-property relationships within the vast family of PFAS. The introduction of ether groups and a cyclic backbone can affect characteristics such as volatility, solubility, and environmental fate. Studying these less-common PFAS helps to build a more comprehensive picture of the potential behavior of the entire class of substances.

Classification and Structural Context within Per- and Polyfluoroalkyl Substances (PFAS)

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals. clu-in.org They are broadly categorized into polymers and non-polymers. itrcweb.org Non-polymeric PFAS are further divided into perfluoroalkyl substances and polyfluoroalkyl substances. itrcweb.org

Perfluoroalkyl substances are fully fluorinated, meaning all hydrogen atoms on the alkyl chain have been replaced by fluorine. clu-in.org

Polyfluoroalkyl substances contain at least one, but not all, carbon atoms where hydrogen atoms have not been replaced by fluorine. itrcweb.org

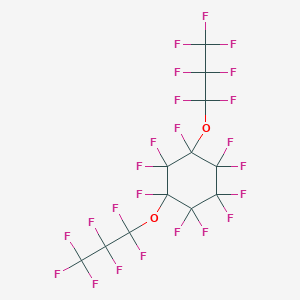

Perfluoro(1,3-dipropoxycyclohexane) falls under the category of perfluoroalkyl substances due to the complete fluorination of its cyclohexane (B81311) ring and propoxy side chains. Its full chemical name is 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane. uni.lu The structure consists of a central perfluorinated cyclohexane ring with two perfluorinated propoxy groups attached at the 1 and 3 positions.

Table 1: Structural and Chemical Information for Perfluoro(1,3-dipropoxycyclohexane)

| Property | Value |

| Molecular Formula | C₁₂F₂₄O₂ |

| Molecular Weight | 631.9515 g/mol |

| IUPAC Name | 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane |

| CAS Number | 400626-83-7 |

| InChIKey | ANARGVKRHRBDMP-UHFFFAOYSA-N |

Data sourced from PubChem uni.lu

Overview of Research Trajectories Pertaining to Perfluorinated Cyclohexanes

Research on perfluorinated cyclohexanes, while less extensive than for some other PFAS, is growing. One area of focus is their synthesis and characterization. For instance, perfluoro-1,3-dimethylcyclohexane (B1679598) can be manufactured through the Fowler process, which uses cobalt fluoride (B91410) to moderate the reaction of elemental fluorine with a hydrocarbon precursor. wikipedia.org

Studies have also investigated the physical and chemical properties of these compounds. Perfluoro-1,3-dimethylcyclohexane, for example, is chemically inert, thermally stable to over 400°C, and has a low surface tension. wikipedia.org These properties have led to its use in applications such as heat transfer agents and dielectric fluids. wikipedia.org

In the environmental context, research is beginning to explore the occurrence and behavior of cyclic per- and polyfluoroalkyl substances. For example, perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS), a cyclic PFAS analog of PFOS, has been detected in drinking water, wastewater, and biological samples. michigan.gov Studies are investigating its bioaccumulation potential in various organisms. michigan.gov The unique structure of cyclic PFAS may influence their environmental fate and transport, as well as their toxicological profiles, prompting further investigation into this subgroup of compounds.

Properties

IUPAC Name |

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F24O2/c13-1(14)2(15,16)7(25,37-11(33,34)5(21,22)9(27,28)29)4(19,20)8(26,3(1,17)18)38-12(35,36)6(23,24)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANARGVKRHRBDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379811 | |

| Record name | Perfluoro(1,3-dipropoxycyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400626-83-7 | |

| Record name | 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400626-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(1,3-dipropoxycyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluoro 1,3 Dipropoxycyclohexane

Fluorination Strategies in Perfluorinated Compound Synthesis

The conversion of a hydrocarbon compound into its perfluorinated counterpart is a challenging endeavor due to the high reactivity of fluorinating agents and the large amount of energy released during the C-H to C-F bond transformation. Several methods have been developed to achieve this transformation.

Electrochemical fluorination (ECF), also known as the Simons process, is a key industrial method for the production of perfluorinated compounds. This technique involves the electrolysis of a solution of the hydrocarbon precursor in anhydrous hydrogen fluoride (B91410). The organic substrate is dissolved in the hydrogen fluoride, and a current is passed through the solution, leading to the substitution of all hydrogen atoms with fluorine.

The process is generally applicable to a wide range of organic compounds, including ethers, and can be used to produce perfluorinated ethers. mdpi.com The key advantage of ECF is that it avoids the direct use of highly reactive and toxic elemental fluorine gas in large quantities. However, the process can be prone to side reactions such as fragmentation of the carbon skeleton and the formation of isomers, which can complicate purification and reduce the yield of the desired product.

Direct fluorination involves the reaction of the hydrocarbon precursor with elemental fluorine, typically diluted with an inert gas like nitrogen to control the reaction's high exothermicity. This method has been successfully applied to the synthesis of various perfluorinated compounds, including perfluoroethers. google.com The reaction is often carried out in the liquid phase, sometimes using a perfluorinated solvent to improve the solubility of the substrate. youtube.com

A significant challenge in direct fluorination is preventing the cleavage of C-C and C-O bonds, which can lead to a mixture of by-products. youtube.com To mitigate this, the reaction is often performed at low temperatures. mdpi.com Partially fluorinated intermediates can also be used as substrates, as they are generally more stable during the fluorination process and more soluble in perfluorinated solvents, often leading to higher yields of the desired perfluorinated product. youtube.com

While electrochemical and direct fluorination are the most common methods for perfluorination, other specialized reagents and reactions exist for introducing fluorine into molecules. These include the use of high-valency metal fluorides, such as cobalt trifluoride (CoF₃), in the Fowler process. nih.gov This method involves passing the vapor of the hydrocarbon over a heated bed of the metal fluoride. However, this high-temperature process can also lead to significant fragmentation and rearrangement of the starting material.

Electrophilic fluorinating agents, such as those containing a nitrogen-fluorine (N-F) bond, are also widely used in organic synthesis. wikipedia.org These reagents are generally milder and more selective than elemental fluorine, but they are typically used for the introduction of a limited number of fluorine atoms rather than for exhaustive perfluorination.

Precursor Selection and Derivatization Routes to Perfluoro(1,3-dipropoxycyclohexane)

The most logical precursor for the synthesis of Perfluoro(1,3-dipropoxycyclohexane) is its non-fluorinated analogue, 1,3-dipropoxycyclohexane . The synthesis of this diether can be achieved through a Williamson ether synthesis, a well-established and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com

This reaction involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.com In this case, 1,3-cyclohexanediol would be deprotonated to form a dialkoxide, which then reacts with a propyl halide, such as propyl bromide or propyl iodide , to form the desired 1,3-dipropoxycyclohexane.

The synthesis of the starting diol, 1,3-cyclohexanediol, can be accomplished through various methods, including the hydrogenation of resorcinol. google.com

| Precursor Synthesis Step | Reactants | Product | Reaction Type |

| Etherification | 1,3-Cyclohexanediol, Propyl bromide, Strong base (e.g., Sodium hydride) | 1,3-Dipropoxycyclohexane | Williamson Ether Synthesis (SN2) |

Reaction Pathway Analysis and Mechanistic Elucidation in Synthetic Procedures

The synthesis of Perfluoro(1,3-dipropoxycyclohexane) involves two key mechanistic steps: the formation of the ether linkages in the precursor and the subsequent fluorination of the hydrocarbon backbone.

The Williamson ether synthesis proceeds via an SN2 mechanism. masterorganicchemistry.com A strong base, such as sodium hydride, is used to deprotonate the hydroxyl groups of 1,3-cyclohexanediol, forming the corresponding dialkoxide. This highly nucleophilic dialkoxide then attacks the electrophilic carbon of the propyl halide in a concerted step, displacing the halide leaving group and forming the C-O ether bond. For this reaction to be efficient, a primary alkyl halide like propyl bromide is ideal, as it minimizes the competing elimination reaction. masterorganicchemistry.com

The mechanism of direct fluorination with elemental fluorine is generally believed to proceed through a free-radical chain reaction. The reaction is initiated by the homolytic cleavage of the F-F bond to generate fluorine radicals. These highly reactive radicals then abstract hydrogen atoms from the hydrocarbon precursor, creating alkyl radicals. These alkyl radicals then react with molecular fluorine to form the C-F bond and regenerate a fluorine radical, thus propagating the chain. The high exothermicity of these steps necessitates careful control of the reaction conditions to prevent uncontrolled reactions and degradation of the molecule.

In electrochemical fluorination, the organic molecule is believed to be adsorbed onto the anode surface, where it undergoes oxidative cleavage of C-H bonds and subsequent reaction with fluoride ions present in the electrolyte to form C-F bonds. The exact mechanism is complex and can vary depending on the substrate and reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of Perfluoro(1,3-dipropoxycyclohexane) requires careful control of the reaction conditions in both the precursor synthesis and the fluorination step to maximize the yield and purity of the final product.

For the Williamson ether synthesis of 1,3-dipropoxycyclohexane, the choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the diol without competing side reactions. The reaction is typically carried out in an aprotic solvent to prevent protonation of the alkoxide intermediate.

In the direct fluorination step, several strategies can be employed to enhance the yield:

Temperature Control: Conducting the reaction at low temperatures is critical to manage the high exothermicity and minimize C-C and C-O bond cleavage. mdpi.com

Dilution of Fluorine: Using a mixture of fluorine diluted with an inert gas, such as nitrogen, helps to control the reaction rate and prevent explosions. youtube.com

Specialized Reactors: The use of reactors designed for efficient heat transfer and mixing is important for maintaining control over the fluorination process.

Stepwise Fluorination: A stepwise approach, where the hydrocarbon is first partially fluorinated under milder conditions before being subjected to more forcing conditions for complete fluorination, can improve yields. Partially fluorinated substrates are often more stable and soluble in fluorinated solvents. youtube.com

For electrochemical fluorination, optimization involves controlling the current density, voltage, temperature, and composition of the electrolyte to favor the formation of the desired perfluorinated product and minimize fragmentation.

Scale-Up Considerations for Academic and Industrial Synthesis

Due to the absence of established synthetic routes for Perfluoro(1,3-dipropoxycyclohexane), a discussion of scale-up considerations must remain general and based on the challenges typically encountered when scaling up the production of other perfluorinated compounds.

General Challenges in Scaling Up Fluorination Reactions:

| Challenge | Academic Laboratory Scale | Industrial Production Scale |

| Heat Management | Exothermic reactions are manageable with standard laboratory glassware and cooling baths. | Highly exothermic fluorination reactions require specialized reactors with efficient heat exchange systems to prevent runaway reactions and ensure product consistency. |

| Material Handling | Handling of highly corrosive and toxic reagents like elemental fluorine or hydrogen fluoride (HF) is done in fume hoods with small quantities. | Requires robust infrastructure, including specialized storage tanks, corrosion-resistant piping (e.g., Monel®, Hastelloy®), and extensive safety protocols for handling large volumes of hazardous materials. |

| Reagent Cost & Availability | Cost of reagents like cobalt(III) fluoride or specialized fluorinating agents is a factor, but manageable for small-scale synthesis. | The cost and large-scale availability of fluorinating agents are major economic drivers. Industrial processes often favor more cost-effective, though often more hazardous, reagents like elemental fluorine. |

| Product Isolation & Purification | Purification is typically achieved through laboratory techniques like column chromatography or distillation. | Requires large-scale distillation columns or other industrial separation technologies. The separation of the desired perfluorinated compound from a complex mixture of isomers and byproducts can be a significant challenge. |

| Safety | Standard laboratory safety protocols are followed. | Extensive process safety management (PSM) systems are required to manage the high risks associated with large-scale fluorination processes. |

Without a defined synthetic pathway for Perfluoro(1,3-dipropoxycyclohexane), it is impossible to provide a detailed and accurate analysis of the specific challenges that would be encountered during its scale-up. The development of a viable industrial synthesis would first require the establishment of a reliable and reproducible laboratory-scale procedure, which is not currently available in the public domain.

Advanced Spectroscopic Characterization and Analytical Methodologies for Perfluoro 1,3 Dipropoxycyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful probe into the molecular structure. nih.govwikipedia.org

¹⁹F NMR spectroscopy offers exceptional sensitivity and a wide chemical shift range, which minimizes signal overlap and facilitates detailed structural analysis. wikipedia.org For Perfluoro(1,3-dipropoxycyclohexane), the ¹⁹F NMR spectrum is expected to be complex due to the numerous distinct fluorine environments and through-bond J-coupling interactions. The chemical shifts are influenced by the local electronic environment, with fluorine atoms on the cyclohexane (B81311) ring appearing at different frequencies than those on the propoxy side chains.

The perfluorinated cyclohexane ring will exhibit complex splitting patterns due to geminal (²JFF) and vicinal (³JFF) couplings. The dipropoxy substituents at the 1 and 3 positions will lead to a variety of chemical shifts for the fluorine atoms on the ring and the side chains. The terminal -CF₃ groups of the propoxy chains are expected to resonate at a characteristic upfield region, while the -OCF₂- and -CF₂- groups will have distinct chemical shifts.

Predicted ¹⁹F NMR Chemical Shifts for Perfluoro(1,3-dipropoxycyclohexane)

| Functional Group | Predicted Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| -O-CF₂- | -80 to -95 |

| -CF₂- (side chain) | -120 to -130 |

| -CF₃ | -80 to -85 |

| Ring -CF₂- | -125 to -145 |

Note: These are predicted values based on typical chemical shift ranges for perfluorinated ethers and cyclohexanes. Actual values may vary.

¹³C NMR spectroscopy provides crucial information about the carbon framework of Perfluoro(1,3-dipropoxycyclohexane). Due to the strong coupling between carbon and fluorine, the ¹³C signals will be split into complex multiplets. The magnitude of the one-bond carbon-fluorine coupling (¹JCF) is typically large (250-350 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant. jeol.com

Predicted ¹³C NMR Chemical Shifts for Perfluoro(1,3-dipropoxycyclohexane)

| Carbon Environment | Predicted Chemical Shift Range (ppm) |

|---|---|

| -O-C F₂- | 115 - 125 |

| -C F₂- (side chain) | 108 - 118 |

| -C F₃ | 115 - 122 |

| Ring -C F₂- | 105 - 115 |

Note: These are predicted values based on typical chemical shift ranges for perfluorinated compounds. Signals will exhibit complex splitting due to C-F coupling.

¹H NMR spectroscopy is not directly applicable for the analysis of the perfluorinated target compound itself. However, it is a valuable tool for assessing the purity of the sample by detecting the presence of any residual hydrogen-containing impurities or starting materials from the synthesis process.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of Perfluoro(1,3-dipropoxycyclohexane), as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of Perfluoro(1,3-dipropoxycyclohexane) and distinguishing it from other compounds with the same nominal mass. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry are commonly employed for this purpose. The identification of novel perfluoroalkyl ether compounds in environmental samples has been successfully achieved using accurate mass time-of-flight mass spectrometry. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. For Perfluoro(1,3-dipropoxycyclohexane), fragmentation is expected to occur at the C-O and C-C bonds of the ether side chains and within the perfluorinated cyclohexane ring. Common fragmentation pathways for perfluorinated ethers involve the loss of CF₃, C₂F₅, and other perfluoroalkyl fragments. The fragmentation patterns can be complex, but they provide a unique fingerprint for the molecule's structure. Studies on perfluoroalkyl ether carboxylic acid isomers have shown that different isomers can exhibit dissimilar fragmentation patterns, highlighting the importance of MS/MS for structural characterization. nih.gov

Expected Fragmentation Pathways for Perfluoro(1,3-dipropoxycyclohexane)

| Precursor Ion | Expected Fragment Ions | Description |

|---|---|---|

| [C₁₂F₂₄O₂]⁻ | [C₁₁F₂₁O₂]⁻ | Loss of CF₃ |

| [C₁₂F₂₄O₂]⁻ | [C₉F₁₉O]⁻ | Cleavage of a propoxy group |

Note: This table presents a simplified representation of potential fragmentation pathways.

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govacs.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly useful for separating isomers of per- and polyfluoroalkyl substances (PFAS). nih.govacs.org The collision cross section (CCS) is a key parameter derived from IMS measurements that reflects the three-dimensional shape of an ion.

For Perfluoro(1,3-dipropoxycyclohexane), IMS-MS could be employed to separate different conformational isomers or to distinguish it from other structural isomers. The experimentally determined CCS value would provide valuable information about its gas-phase structure and could be compared with theoretical calculations to support structural assignments. The use of IMS has been shown to enhance the targeted and non-targeted analysis of PFAS in environmental samples. lcms.cz

Table of Compound Names

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations of Perfluoro 1,3 Dipropoxycyclohexane

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of molecules. For a complex molecule like Perfluoro(1,3-dipropoxycyclohexane), these methods offer insights into bond strengths, charge distributions, and the relative energies of different spatial arrangements.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large perfluorinated systems. DFT calculations are instrumental in determining the equilibrium geometry and electronic structure of Perfluoro(1,3-dipropoxycyclohexane).

By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can model the molecule's three-dimensional structure with high fidelity. These calculations reveal that the cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric strain. libretexts.org The bulky perfluoropropoxy groups can exist in either axial or equatorial positions, leading to different conformers with distinct energies. DFT calculations can precisely quantify these energy differences, typically predicting that the conformer with the dipropoxy groups in equatorial positions is more stable due to reduced steric hindrance. acs.org

Furthermore, DFT is used to compute key electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights the electronegative fluorine atoms creating a negative potential around the exterior of the molecule, while the ether oxygens introduce regions of slightly less negative potential. This information is critical for understanding intermolecular interactions.

Table 1: Predicted Geometric Parameters for the Equatorial-Equatorial Conformer of Perfluoro(1,3-dipropoxycyclohexane) using DFT (B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C-C bond length (ring) | 1.56 - 1.58 Å |

| C-O bond length | 1.38 - 1.40 Å |

| C-F bond length | 1.34 - 1.36 Å |

| C-O-C bond angle | 115 - 118° |

| Dihedral Angle (Chair) | ~55° |

Note: These are representative values based on calculations of similar perfluorinated compounds and are intended for illustrative purposes.

Ab Initio Methods for Property Prediction

For higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, these methods provide a benchmark for validating DFT results.

Ab initio calculations are particularly valuable for predicting properties that are sensitive to electron correlation effects, which are significant in highly fluorinated systems. For instance, polarizability, a measure of how the electron cloud is distorted by an electric field, can be accurately computed. These calculations have shown that the high density of electronegative fluorine atoms in perfluorinated compounds leads to low polarizability. osti.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are essential for exploring the conformational landscape and understanding how Perfluoro(1,3-dipropoxycyclohexane) molecules interact with each other in a liquid or gas phase. nih.gov

In an MD simulation, the molecule is treated as a collection of atoms connected by springs, and their movements are governed by a force field. Force fields for perfluorinated compounds, such as specific parameterizations of OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), are used to model the interactions.

By simulating a system of many Perfluoro(1,3-dipropoxycyclohexane) molecules, researchers can observe the full range of accessible conformations, including the chair-boat interconversion of the cyclohexane ring and the rotation of the perfluoropropoxy side chains. nih.gov These simulations can quantify the population of different conformers at various temperatures.

MD simulations are also invaluable for studying intermolecular interactions. By analyzing the radial distribution functions, one can understand the packing of these molecules in a condensed phase. These simulations typically show that the interactions are dominated by van der Waals forces, with the fluorine atoms of one molecule interacting with the perfluorinated backbone of another. nih.gov

Thermodynamic Property Prediction and Modeling, including UNIFAC parameters

The prediction of thermodynamic properties is crucial for the practical application of Perfluoro(1,3-dipropoxycyclohexane) in industrial processes. Computational methods can provide estimates of properties such as enthalpy of formation, heat capacity, and vapor pressure.

Thermodynamic properties can be calculated from first principles using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. nih.gov These calculations can provide a good estimate of the ideal gas thermodynamic properties.

For liquid-phase properties and phase equilibria, group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model are widely used. wikipedia.org The UNIFAC method estimates the activity coefficients of components in a mixture based on their functional groups. To apply this method to Perfluoro(1,3-dipropoxycyclohexane), the molecule is broken down into its constituent groups, such as CF2, CF3, and a specific group for the perfluorinated ether linkage. uea.ac.ukchempedia.info The interaction parameters between these groups are determined by fitting to experimental data for a wide range of compounds. While a complete set of parameters for all perfluorinated ether structures may not be available, existing parameters for similar groups can provide reasonable estimates. researchgate.net

Table 2: Illustrative UNIFAC Group Contributions for Perfluoro(1,3-dipropoxycyclohexane)

| Group | R (Volume Parameter) | Q (Surface Area Parameter) |

| CF3 | 1.129 | 1.048 |

| CF2 | 0.739 | 0.740 |

| C(ring) | 0.531 | 0.400 |

| O(ether) | 0.382 | 0.448 |

Note: These are representative UNIFAC parameters for similar functional groups and are for illustrative purposes. Specific parameters for perfluorinated cyclic ethers may need to be developed.

Investigation of Reaction Energetics and Transition States via Computational Methods

Understanding the chemical stability and potential degradation pathways of Perfluoro(1,3-dipropoxycyclohexane) is critical. Computational chemistry provides a means to investigate the energetics of various chemical reactions, including decomposition and reactions with other chemical species.

By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the energy maxima along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate. DFT and ab initio methods are employed to locate and characterize these transition states. nih.gov

For Perfluoro(1,3-dipropoxycyclohexane), potential degradation pathways could involve the cleavage of the C-O ether bonds or the C-C bonds within the cyclohexane ring. Computational studies on similar perfluoroalkyl ether carboxylic acids have shown that the presence of an ether oxygen can influence the bond dissociation energies of adjacent C-F bonds. escholarship.orgacs.org Similar investigations for Perfluoro(1,3-dipropoxycyclohexane) would reveal the most likely points of initial decomposition under thermal or chemical stress. These studies are crucial for assessing the long-term stability of the compound in its intended applications.

Development and Validation of Computational Models for Perfluorinated Cyclohexanes

The accuracy of computational predictions relies heavily on the quality of the underlying models, be it the functional in DFT or the force field in MD. A significant area of research is the development and validation of computational models specifically tailored for perfluorinated compounds. acs.orgfigshare.com

For perfluorinated cyclohexanes and related ethers, this involves creating force fields that accurately reproduce experimental data, such as liquid densities, heats of vaporization, and diffusion coefficients. This is often an iterative process where initial parameters are refined by comparing simulation results with experimental measurements.

Machine learning techniques are also emerging as a powerful tool for developing predictive models. nih.govresearchgate.net By training algorithms on large datasets of known properties of perfluorinated compounds, it is possible to create models that can rapidly and accurately predict the properties of new molecules like Perfluoro(1,3-dipropoxycyclohexane) without the need for expensive quantum chemical calculations. The validation of these models against both experimental data and high-level ab initio calculations is essential to ensure their reliability.

Advanced Material Applications and Performance Evaluation of Perfluoro 1,3 Dipropoxycyclohexane

Applications in Dielectric Fluids and Electrical Insulation Systems

Dielectric Constant and Loss Factor Measurements

No specific data from peer-reviewed studies or technical data sheets on the dielectric constant and loss factor of Perfluoro(1,3-dipropoxycyclohexane) could be located. For a material to be effective in electrical insulation, a low dielectric constant and a low loss factor over a wide range of frequencies are generally desired.

Influence of Temperature and Pressure on Dielectric Behavior

The dielectric properties of fluids can be significantly influenced by changes in temperature and pressure. An increase in temperature typically leads to a decrease in the dielectric constant, while an increase in pressure may have the opposite effect. However, no experimental data or theoretical models describing these relationships for Perfluoro(1,3-dipropoxycyclohexane) are available in the public record.

Utilization as Specialized Solvents in Chemical Processes

The unique solvent properties of perfluorinated compounds, such as their ability to dissolve certain fluorinated polymers and gases, make them of interest in specialized chemical processes. Their inertness also prevents them from interfering with chemical reactions.

Solvent Selectivity and Efficiency Studies

There is a lack of published research on the solvent selectivity and efficiency of Perfluoro(1,3-dipropoxycyclohexane). Such studies would typically involve determining the solubility of various solutes in the compound and comparing its performance to other fluorinated and conventional solvents in specific applications, such as extractions or as a reaction medium.

Recycling and Reusability of Perfluorinated Solvents

The high cost and environmental persistence of many perfluorinated compounds necessitate their recycling and reuse. Common methods for recycling solvents include distillation and membrane separation. However, no studies specifically detailing methods or efficiency of recycling for Perfluoro(1,3-dipropoxycyclohexane) have been found.

Investigation as Heat Transfer Fluids in Advanced Thermal Management Systems

Perfluorinated liquids are known for their excellent thermal stability, wide operating temperature ranges, and good heat transfer properties, making them candidates for use in demanding thermal management applications. While related compounds are used in this field, specific investigations into Perfluoro(1,3-dipropoxycyclohexane) are not documented in available sources. Research in this area would typically involve measuring key thermophysical properties such as thermal conductivity, viscosity, and heat capacity over a range of temperatures.

Thermal Conductivity and Heat Capacity Characterization

Perfluorocarbons are known for their moderate thermal conductivity and specific heat capacities. For Perfluoro-1,3-dimethylcyclohexane (B1679598), the specific heat is documented as 0.963 kJ/kg/K f2chemicals.com. The heat of vaporization for this compound is 82.9 kJ/kg at its boiling point f2chemicals.com. These values are critical in determining the efficiency of a fluid in transferring heat.

Table 1: Thermal Properties of Perfluoro-1,3-dimethylcyclohexane

| Property | Value | Units |

| Specific Heat | 0.963 | kJ/kg/K |

| Heat of Vaporization | 82.9 | kJ/kg @ bp |

| Boiling Point | 102 | °C |

| Melting Point | -70 | °C |

| Critical Temperature | 241.6 | °C |

| Critical Pressure | 18.81 | bar |

Data sourced from F2 Chemicals Ltd. for Perfluoro-1,3-dimethylcyclohexane. f2chemicals.com

Performance in Single-Phase and Two-Phase Heat Transfer Systems

The performance of a fluid in heat transfer systems is a key indicator of its utility in demanding applications. Perfluorinated fluids are often employed as heat transfer agents due to their dielectric properties and wide operating temperature ranges wikipedia.org.

In single-phase systems, the efficiency of heat transfer is largely dependent on the fluid's thermal conductivity, specific heat, density, and viscosity. For Perfluoro-1,3-dimethylcyclohexane, the density is 1.828 g/mL and the kinematic viscosity is 1.05 mm²/s f2chemicals.com. These properties, combined with its thermal characteristics, would dictate its performance in applications like electronics cooling and industrial heat exchange.

Two-phase heat transfer systems, which involve boiling and condensation, can leverage the high heat of vaporization of perfluorinated compounds. The boiling point of Perfluoro-1,3-dimethylcyclohexane is 102 °C, making it suitable for medium-temperature applications f2chemicals.com.

Stability under Extreme Thermal Conditions

A defining characteristic of perfluorocarbons is their exceptional thermal stability. Perfluoro-1,3-dimethylcyclohexane is reported to be thermally stable to over 400 °C wikipedia.org. This high level of stability is attributed to the strength of the carbon-fluorine bond.

The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) is a complex process. Studies on the thermal decomposition of various PFAS compounds indicate that the process is highly dependent on temperature and the presence of other substances. For instance, the thermal decomposition of perfluorooctanoic acid (PFOA) has been observed to initiate at temperatures as low as 200 °C on granular activated carbon, while higher temperatures are required in other conditions. The decomposition of perfluoroalkyl ether carboxylic acids can be initiated by the cleavage of the C-O ether bond.

Potential in Lubricant Formulations and Tribological Studies

Perfluorinated compounds have found applications as lubricants, particularly in environments where conventional hydrocarbon-based lubricants would fail. Their chemical inertness, high thermal stability, and low volatility make them suitable for extreme temperature and pressure applications.

While specific tribological studies on Perfluoro(1,3-dipropoxycyclohexane) are not available, the broader class of perfluorinated liquids is known for providing low friction and wear. The unique properties of these substances, including their hydrophobicity and anti-adhesion characteristics, are beneficial in a tribological context. Atomistic modeling studies on fluorinated carbon interfaces have explored the origins of their low friction properties.

Exploration in High-Performance Fluid Systems for Aerospace and Electronics

The aerospace and electronics industries demand high-performance fluids that can operate reliably under extreme conditions. Perfluorocarbons are utilized in these sectors as dielectric fluids, coolants, and hydraulic fluids. Their non-flammable nature and excellent dielectric properties make them particularly suitable for electronics cooling, where they can be used in direct contact with electronic components.

In aerospace applications, the wide liquid range and thermal stability of perfluorinated compounds are advantageous. The low melting point (-70 °C) and high boiling point (102 °C) of Perfluoro-1,3-dimethylcyclohexane suggest a broad operational temperature window, a desirable trait for fluids used in aerospace systems that experience significant temperature fluctuations f2chemicals.com.

Reaction Mechanisms and Chemical Transformations of Perfluoro 1,3 Dipropoxycyclohexane

Degradation Pathways under Various Chemical Conditions

The degradation of Perfluoro(1,3-dipropoxycyclohexane) is expected to be slow under typical environmental conditions due to the strength of the carbon-fluorine bond. However, under specific and aggressive chemical conditions, degradation may occur.

Hydrolytic Stability and Mechanisms

Perfluorinated compounds, in general, exhibit high hydrolytic stability. The electron-withdrawing nature of the fluorine atoms protects the ether linkages from nucleophilic attack by water. While specific studies on Perfluoro(1,3-dipropoxycyclohexane) are not available, it is anticipated to be stable against hydrolysis under normal pH and temperature conditions. nih.govsyensqo.com Degradation, if it were to occur, would likely require extreme conditions such as high temperatures and pressures in the presence of strong acids or bases, which could potentially cleave the ether bonds.

Oxidative Degradation Processes

The oxidative stability of fluorinated ethers is generally high. nih.gov The strong C-F bonds are resistant to attack by common oxidizing agents. For other perfluorinated compounds, oxidative degradation often requires highly reactive species, such as hydroxyl radicals, under specific conditions like advanced oxidation processes. acs.org It is plausible that under such potent oxidative stress, the degradation of Perfluoro(1,3-dipropoxycyclohexane) could be initiated, potentially leading to the formation of shorter-chain perfluorinated carboxylic acids and other byproducts. However, without experimental data, the specific pathways and products remain speculative.

Photochemical and Radiolytic Transformations

Photochemical degradation of some perfluoroalkyl acid (PFAA) precursors has been observed, particularly in the presence of engineered nanomaterials that can generate reactive oxygen species under simulated sunlight. nih.govresearchgate.net These processes can lead to the transformation of the precursor compounds into more stable PFAAs. nih.gov While Perfluoro(1,3-dipropoxycyclohexane) was not a subject of these particular studies, it is conceivable that it could undergo photochemical transformations under similar conditions. Radiolytic transformations, which involve high-energy radiation, have also been shown to degrade some PFAS. escholarship.org The high energy input can lead to the cleavage of C-C and C-O bonds, initiating a cascade of reactions.

Reactivity with Organic and Inorganic Reagents

Detailed information on the reactivity of Perfluoro(1,3-dipropoxycyclohexane) with specific organic and inorganic reagents is not documented. Based on the general stability of perfluorinated compounds, significant reactions would likely require highly reactive reagents or forcing conditions. For instance, some fluorinated ethers have been shown to react with strong bases or reducing agents under specific synthetic protocols, but these are typically targeted chemical transformations rather than degradation pathways. sci-hub.se

Investigation of Intermediate Species and Byproduct Formation

Without experimental degradation studies on Perfluoro(1,3-dipropoxycyclohexane), the intermediate species and byproducts that may form during its transformation are unknown. Based on studies of other complex PFAS, thermal degradation could potentially lead to the formation of a variety of smaller perfluorinated compounds, including perfluoroalkenes and shorter-chain perfluorocarboxylic acids. nih.govnih.gov The specific intermediates and final byproducts would be highly dependent on the degradation conditions (e.g., temperature, presence of oxygen, catalysts).

No scientific literature or kinetic data is currently available for chemical reactions involving Perfluoro(1,3-dipropoxycyclohexane).

A thorough search of scientific databases and literature reveals no published studies on the reaction mechanisms, chemical transformations, or kinetic studies specifically involving Perfluoro(1,3-dipropoxycyclohexane). The publicly available information on this compound is limited to its basic chemical and physical properties. uni.lu

Consequently, the requested article section on "" and its subsection "6.5. Kinetic Studies of Chemical Reactions Involving Perfluoro(1,3-dipropoxycyclohexane)" cannot be generated at this time due to the absence of requisite research findings and data.

Further research and investigation into the reactivity and transformation pathways of Perfluoro(1,3-dipropoxycyclohexane) are needed to provide the information sought.

Environmental Fate, Transport, and Remediation Strategies for Perfluoro 1,3 Dipropoxycyclohexane

Environmental Persistence and Mobility in Diverse Media (Soil, Water, Air)

Perfluoro(1,3-dipropoxycyclohexane), as a member of the PFAS family, is anticipated to exhibit remarkable persistence in the environment. The foundational reason for this persistence lies in the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. mdpi.comnih.gov This inherent stability makes PFAS, including cyclic structures like Perfluoro(1,3-dipropoxycyclohexane), highly resistant to natural degradation processes such as microbial breakdown, chemical hydrolysis, and photolysis under typical environmental conditions. nih.gov

The mobility of Perfluoro(1,3-dipropoxycyclohexane) in soil, water, and air is governed by its physical and chemical properties, which are currently not empirically determined for this specific compound. However, by examining structurally similar compounds, we can infer its likely behavior. For instance, the partitioning of PFAS between different environmental compartments is influenced by factors such as chain length, functional groups, and the presence of ether linkages.

In Soil: The mobility of PFAS in soil is complex, influenced by soil organic carbon content, pH, and the presence of other minerals. itrcweb.org Generally, anionic PFAS tend to be relatively mobile in soil and can leach into groundwater. itrcweb.org Given its perfluorinated structure, Perfluoro(1,3-dipropoxycyclohexane) is expected to have limited sorption to soil organic matter through hydrophobic interactions. However, the specifics of its interaction with soil particles remain unknown. Studies on other PFAS have shown that they can accumulate in the top few centimeters of soil, acting as a long-term source of groundwater contamination. nih.gov

In Water: In aquatic environments, Perfluoro(1,3-dipropoxycyclohexane) is likely to be highly persistent. Its potential for dissolution and transport in water would depend on its solubility, which is not documented. Many PFAS are water-soluble and can be transported over long distances in surface and groundwater. itrcweb.org The presence of ether linkages in some PFAS has been noted to potentially influence their environmental behavior, but perfluoroalkyl ether acids are still considered persistent and highly resistant to degradation in natural water bodies.

In Air: The potential for atmospheric transport of Perfluoro(1,3-dipropoxycyclohexane) is dependent on its volatility. Some PFAS, particularly neutral and lower molecular weight compounds, can be transported long distances in the atmosphere and deposited in remote locations. mdpi.comnih.govnih.gov The atmosphere serves as a significant medium for the long-range transport of many PFAS. nih.gov Without data on its vapor pressure, the atmospheric mobility of Perfluoro(1,3-dipropoxycyclohexane) can only be speculated. However, industrial facilities that manufacture or use fluoropolymers can be significant sources of PFAS air emissions, leading to contamination of surrounding air, soil, and water. nih.govacs.org

Inferred Physicochemical Properties of a Structurally Similar Compound

To provide a preliminary understanding, the following table presents data for Perfluoro-1,3-dimethylcyclohexane (B1679598), a compound with a similar cyclic structure. It is crucial to note that these values are for a different chemical and may not accurately represent the properties of Perfluoro(1,3-dipropoxycyclohexane).

| Property | Value for Perfluoro-1,3-dimethylcyclohexane |

| Molecular Formula | C₈F₁₆ |

| Molecular Weight | 400.06 g/mol |

| Boiling Point | 101-102 °C |

| Melting Point | -55 °C |

| Density | 1.828 g/mL at 25 °C |

Source: Inferred from available data on Perfluoro-1,3-dimethylcyclohexane.

Potential for Bioaccumulation and Biomagnification in Ecosystems

The potential for a substance to bioaccumulate (build up in an individual organism) and biomagnify (increase in concentration at higher trophic levels in a food web) is a significant environmental concern. For PFAS, these processes are influenced by factors such as the length of the perfluorinated carbon chain and the specific functional groups present. acs.org

While no direct studies on the bioaccumulation of Perfluoro(1,3-dipropoxycyclohexane) are available, research on other cyclic PFAS provides some insight. For example, perfluoroethyl cyclohexane (B81311) sulfonate (PFECHS), a cyclic PFAS, has been shown to biomagnify in aquatic food webs. fosan.orgresearchgate.net The bioaccumulation potential of cyclic perfluorinated sulfonic acid isomers has been observed to be influenced by the ring structure and the position of the sulfonic acid group. figshare.comnih.govresearchgate.net

A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater tendency for a chemical to partition into fatty tissues of organisms. While the Log Kow for Perfluoro(1,3-dipropoxycyclohexane) is unknown, the structurally similar compound Perfluoro-1,3-dimethylcyclohexane has a reported Log Kow of 6, indicating a high potential for bioaccumulation.

Long-chain PFAS, in particular, are known to be very bioaccumulative and can biomagnify in food webs. researchgate.netnih.govnih.gov Studies have documented the biomagnification of various PFAS in both aquatic and terrestrial ecosystems. nih.govnih.gov Given the expected high persistence and potential lipophilicity of Perfluoro(1,3-dipropoxycyclohexane), it is plausible that it could also bioaccumulate and potentially biomagnify in ecosystems. However, without empirical data, this remains a significant knowledge gap.

Intellectual Property and Patent Landscape Analysis Pertaining to Perfluoro 1,3 Dipropoxycyclohexane

Analysis of Existing Patents Related to Synthesis and Production

The synthesis of perfluorinated compounds is a specialized field, with patents often focusing on methods to achieve complete fluorination while controlling the formation of isomers and byproducts. Key synthesis methods for related compounds that could be adapted for Perfluoro(1,3-dipropoxycyclohexane) include electrochemical fluorination (ECF), often referred to as the Simons process, and direct fluorination.

One patented approach for producing perfluoro(alkoxycycloalkane) carbonyl fluorides involves the electrochemical fluorination of their hydrocarbon or partially fluorinated analogs. google.com This process is a cornerstone in the production of many perfluorinated substances. Another significant method is direct fluorination, where a hydrocarbon precursor is reacted with elemental fluorine, typically diluted with an inert gas. google.com

For non-fluorinated analogs, such as 1,1-diisopropoxycyclohexane, patented synthesis methods involve the reaction of cyclohexanone (B45756) with triisopropyl orthoformate in the presence of an acid catalyst. google.com While the conditions would need to be significantly altered to accommodate the reactivity of perfluorinated starting materials, the underlying chemical transformation provides a potential route that could be explored for the synthesis of Perfluoro(1,3-dipropoxycyclohexane).

A review of synthetic methods for fluorinated ethers highlights several other potential, though perhaps less direct, patented routes. These include the reaction of fluorinated alcohols with various reagents, the addition of perfluoroalkyl iodides to unsaturated ethers, and the pyrolysis of perfluoro-2-alkoxypropionic acid derivatives. fluorine1.ru

Table 1: Patented Synthesis Methods for Related Perfluorinated Compounds

| Patent/Reference | Synthesis Method | Precursors | Key Features |

| WO1997029070A1 google.com | Electrochemical Fluorination (Simons Process) | Hydrocarbon or partially fluorinated alkoxycycloalkane carbonyl fluorides | Commercially practical process for producing a variety of perfluorinated compounds. |

| WO1997029070A1 google.com | Direct Fluorination | Organic precursor in an inert medium | Contact with diluted fluorine gas to perfluorinate the molecule. |

| CN1626491A google.com | Acid-catalyzed reaction | Cyclohexanone and triisopropyl orthoformate | Synthesis of the non-fluorinated analog, 1,1-diisopropoxycyclohexane. |

| Review Article fluorine1.ru | Various methods | Fluorinated alcohols, perfluoroalkyl iodides, unsaturated ethers, perfluoro-2-alkoxypropionic acids | Includes alkylation, addition reactions, and pyrolysis as potential routes to fluorinated ethers. |

Review of Patented Applications and Formulations

Patents for perfluorinated compounds often focus on their unique properties, such as thermal stability, chemical inertness, and low surface energy. clydeco.com While specific patents for applications of Perfluoro(1,3-dipropoxycyclohexane) are not found, the applications of related perfluoroalkoxy compounds and perfluorinated ethers are well-documented in the patent literature.

These compounds are frequently cited for their use in:

Heat transfer fluids: Due to their high thermal stability and wide operating temperature range.

Solvents for fluorinated compounds: Their ability to dissolve other fluorinated materials makes them useful in various industrial processes.

Dielectric fluids: Their electrical insulating properties are valuable in electronics and high-voltage applications.

Lubricants: Particularly in environments where conventional lubricants would degrade due to high temperatures or reactive chemicals.

Surfactants and coatings: To create water- and oil-repellent surfaces. acs.org

For instance, perfluoro(alkoxycycloalkane) carbonyl group-containing compounds have been patented for use in aqueous film-forming foams for firefighting. google.com Polymers derived from perfluoroalkoxy perfluorovinyl ethers are noted for their solubility in specific fluorocarbon solvents and their ability to be pressed into films, suggesting applications in specialty materials. google.com

Table 2: Patented Applications of Structurally Similar Perfluorinated Compounds

| Application Area | Relevant Patent/Reference | Compound Class | Key Properties Utilized |

| Aqueous Film-Forming Foams | WO1997029070A1 google.com | Perfluoro(alkoxycycloalkane) carbonyl group-containing compounds | Surfactant properties |

| Specialty Polymers/Films | US3132123A google.com | Polymers of perfluoroalkoxy perfluorovinyl ethers | Solubility in fluorinated solvents, film-forming ability |

| General Industrial Uses | General PFAS Literature clydeco.com | Per- and polyfluoroalkyl substances | Thermal stability, chemical resistance, water/oil repellency |

Trends in Patent Filings and Strategic Intellectual Property Development

The patent landscape for PFAS has been undergoing a significant shift. Historically, patent filings were dominated by large chemical manufacturers and focused on broad claims covering entire classes of compounds and their primary applications. However, in recent years, several trends have emerged:

Shift to shorter-chain and alternative PFAS: Following the phase-out of long-chain PFAS like PFOA and PFOS, there has been an increase in patents for shorter-chain alternatives and other fluorinated compounds that are perceived to have more favorable environmental and toxicological profiles. nih.gov

Focus on "essential use" applications: As regulatory pressures mount, companies are strategically focusing their IP development on applications where the unique properties of PFAS are considered indispensable.

Growth in patents for remediation and destruction technologies: A growing number of patents are being filed for methods to remove PFAS from the environment and to break the strong carbon-fluorine bond. clydeco.com

Increased litigation and invalidation challenges: The extensive prior art and the increasing public scrutiny of PFAS have led to more challenges to the validity of existing patents.

Assessment of Patent Coverage and Freedom-to-Operate for Research and Development

For a specific compound like Perfluoro(1,3-dipropoxycyclohexane), the freedom-to-operate (FTO) for research and development activities depends on several factors. Given the lack of specific patents for this compound, basic research into its synthesis and properties is likely to have a high degree of freedom.

However, several considerations could impact FTO:

Broad "genus" patents: Older, broad patents covering large classes of perfluorinated ethers or cycloalkanes could potentially still be in force and might be interpreted to cover Perfluoro(1,3-dipropoxycyclohexane). A thorough analysis of the claims of these foundational patents would be necessary.

Process patents: While the compound itself may not be patented, the specific synthesis method used could be covered by existing process patents for fluorination or etherification.

Application patents: If the intended use of Perfluoro(1,3-dipropoxycyclohexane) falls within the scope of a patented application for a similar compound (e.g., as a heat transfer fluid in a specific system), this could restrict commercialization.

For academic research, these restrictions are generally less of a concern. However, for commercial R&D, a detailed FTO analysis would be crucial and would involve a deep dive into the patent literature for perfluorinated compounds, paying close attention to the scope of the claims.

Impact of Patent Landscape on Academic Research Directions

The patent landscape can significantly influence the direction of academic research. In the field of fluorinated compounds, the following impacts can be observed:

Exploration of "white spaces": The lack of specific patents for compounds like Perfluoro(1,3-dipropoxycyclohexane) can make them attractive targets for academic research, as there is more freedom to explore their fundamental chemistry and potential applications without infringing on existing IP.

Focus on novel synthesis methods: The challenges and costs associated with patented industrial fluorination processes can drive academic researchers to develop new, more efficient, and potentially more environmentally friendly synthesis routes. Recent research has explored sustainable, metal-free synthetic routes for fluorinated ethers in aqueous media. acs.org

Investigation of structure-property relationships: Academic research can play a crucial role in understanding how structural variations, such as the introduction of ether linkages in a perfluorinated cyclohexane (B81311) ring, affect the physical and chemical properties of these compounds. This fundamental knowledge can then inform future industrial R&D.

Development of alternatives: The intense patenting activity around certain classes of PFAS can steer academic research towards developing non-fluorinated or less-fluorinated alternatives that can offer similar performance without the associated environmental and health concerns.

In essence, the patent landscape creates a framework within which academic research operates, often pushing it towards novel areas that are not heavily encumbered by existing intellectual property.

Future Research Directions and Emerging Paradigms for Perfluoro 1,3 Dipropoxycyclohexane

Development of Sustainable Synthesis Routes

The development of sustainable synthesis routes for fluorinated compounds like Perfluoro(1,3-dipropoxycyclohexane) is a critical area of future research. Traditional fluorination methods often involve harsh reagents and significant energy consumption. Future endeavors will likely focus on electrochemical fluorination and other greener chemistry approaches to minimize the environmental footprint of production. A key goal is to design synthesis pathways that reduce the formation of hazardous byproducts and allow for greater control over the molecular architecture of the final product.

Exploration of Novel Applications in Interdisciplinary Fields

While specific applications for Perfluoro(1,3-dipropoxycyclohexane) are not well-documented, the unique properties of perfluorinated compounds suggest a range of potential uses across various disciplines. Their high thermal stability and chemical inertness make them candidates for advanced heat-transfer fluids and dielectric materials in the electronics industry. In the biomedical field, their ability to dissolve and transport gases could be explored for applications in artificial blood substitutes and drug delivery systems. Future research should systematically investigate the physicochemical properties of Perfluoro(1,3-dipropoxycyclohexane) to identify and develop these novel applications.

Integration with Advanced Nanomaterials and Hybrid Systems

The integration of perfluorinated compounds with advanced nanomaterials represents a promising frontier for creating hybrid systems with enhanced functionalities. For instance, encapsulating Perfluoro(1,3-dipropoxycyclohexane) within nanoparticle carriers could lead to the development of highly sensitive contrast agents for medical imaging. The hydrophobic and lipophobic nature of this compound could also be leveraged in the creation of superhydrophobic and oleophobic coatings when combined with appropriate nanomaterials. Research in this area will focus on understanding and controlling the interfacial interactions between the perfluorinated ether and the nanomaterial substrate to tailor the properties of the resulting hybrid system. nih.gov

Enhanced Environmental Remediation Technologies and Policy Implications

The persistence of PFAS in the environment necessitates the development of effective remediation technologies. Current research into PFAS remediation focuses on a variety of techniques, including adsorption by activated carbon and ion exchange resins, advanced oxidation processes, and microbial degradation. uni.luwikipedia.orgsigmaaldrich.com Future work specific to Perfluoro(1,3-dipropoxycyclohexane) would involve assessing the efficacy of these existing methods and developing new technologies tailored to its specific chemical structure. This includes investigating the potential for enzymatic or catalytic systems that can cleave the strong carbon-fluorine bonds.

From a policy perspective, the lack of data on specific PFAS like Perfluoro(1,3-dipropoxycyclohexane) highlights the need for more comprehensive regulatory frameworks. Future policies should encourage or mandate the generation of detailed environmental fate and toxicity data for all commercially produced PFAS. This will enable more accurate risk assessments and the implementation of targeted environmental protection measures.

| Remediation Technology | Description |

| Adsorption | Utilizes materials like activated carbon or ion exchange resins to physically bind and remove PFAS from water. uni.luwikipedia.org |

| Advanced Oxidation | Employs powerful oxidizing agents to break down the chemical structure of PFAS. |

| Microbial Remediation | Involves the use of microorganisms that can degrade PFAS compounds. uni.lu |

| Membrane Filtration | Uses semi-permeable membranes to separate PFAS from contaminated water sources. uni.lu |

Advanced Computational Predictions and Experimental Validation for Next-Generation Fluorinated Compounds

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of new chemical compounds. In the context of Perfluoro(1,3-dipropoxycyclohexane) and other next-generation fluorinated compounds, these methods can be used to:

Predict Physicochemical Properties: Estimate properties such as boiling point, vapor pressure, and solubility, which are crucial for assessing potential applications and environmental fate.

Model Environmental Transport: Simulate how the compound will move through different environmental compartments, such as soil, water, and air.

Assess Toxicological Profiles: Predict potential toxicity and bioaccumulation in living organisms.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for perfluoro(1,3-dipropoxycyclohexane), and how can reaction conditions be optimized for higher purity?

- Methodological Answer : Synthesis of perfluorinated cyclohexane derivatives typically involves direct fluorination or electrochemical fluorination (ECF) of hydrocarbon precursors. For example, patents describe fluorination of 1,3-dialkoxycyclohexane precursors using fluorine gas under controlled temperature and pressure to minimize side reactions . Optimization strategies include:

- Catalyst selection : Use of metal fluorides (e.g., KF) to enhance fluorination efficiency.

- Temperature control : Maintaining sub-ambient temperatures (-20°C to 0°C) to reduce decomposition.

- Post-synthesis purification : Fractional distillation or preparative GC to isolate the target compound from fluorocarbon byproducts (e.g., linear isomers or shorter-chain derivatives) .

Q. Which analytical techniques are most effective for characterizing perfluoro(1,3-dipropoxycyclohexane) and assessing its purity?

- Methodological Answer :

- Gas Chromatography (GC) : Primary method for purity assessment, especially for detecting fluorinated isomers (e.g., linear vs. cyclic structures). Retention indices and spiking with reference standards (e.g., FC-72 isomers) improve accuracy .

- NMR Spectroscopy : Limited utility due to fluorine’s high electronegativity, but ¹⁹F NMR can distinguish between equatorial and axial fluorine atoms in the cyclohexane ring .

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI at 70 eV) identifies fragmentation patterns, such as CF₃⁺ (m/z 69) and C₃F₅⁺ (m/z 131), to confirm molecular structure .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term preservation?

- Methodological Answer : Perfluorinated compounds are generally stable but sensitive to UV light and trace nucleophiles. Recommendations include:

- Storage : In sealed, fluoropolymer-lined containers at -20°C to prevent thermal degradation .

- Inert atmosphere : Argon or nitrogen purging to avoid hydrolysis of ether linkages (C-O-C) in the propoxy groups.

- Monitoring : Periodic GC analysis to detect decomposition products like perfluoropropionic acid .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between theoretical predictions and experimental data in the compound’s atmospheric degradation pathways?

- Methodological Answer : Discrepancies often arise in oxidation mechanisms (e.g., OH radical-initiated degradation). A hybrid approach is recommended:

- DFT Calculations : Use M06-2X/aug-cc-pVTZ to map reaction intermediates (e.g., perfluoroalkyl radicals).

- Experimental Validation : Chamber studies with FTIR or CRDS (Cavity Ring-Down Spectroscopy) to quantify products like CF₃OCFO (methyl formate) vs. CFOCFO (glyoxal). Adjust models to account for catalytic wall reactions or photolysis steps absent in simulations .

Q. What experimental designs are optimal for studying the compound’s thermal decomposition kinetics, and how do structural isomers influence degradation rates?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition onset temperatures. Compare with linear isomers (e.g., n-perfluorohexane) to assess cyclohexane ring stability .

- Kinetic Modeling : Use Arrhenius parameters derived from isoconversional methods (e.g., Friedman) to predict half-lives. Cyclic isomers typically exhibit higher activation energies (ΔE ~150 kJ/mol) due to steric protection of ether linkages .

Q. What strategies mitigate environmental persistence risks associated with perfluoro(1,3-dipropoxycyclohexane), particularly in aquatic systems?

- Methodological Answer :

- Biodegradation Studies : Screen with Pseudomonas fluorescens strains engineered for C-F bond cleavage. Monitor defluorination via ion chromatography (F⁻ detection) .

- Adsorption Mitigation : Test activated carbon functionalized with quaternary ammonium groups to enhance adsorption of anionic degradation products (e.g., perfluoropropionate) .

Key Considerations for Researchers

- Contradictions in Evidence : Theoretical studies predict glycolaldehyde as an oxidation product, while experiments detect glyoxal. This suggests unmodeled secondary reactions (e.g., photolysis) require validation .

- Synthesis Challenges : Technical-grade material (80–90% purity) often contains fluorocarbon impurities; preparative GC is critical for isolating research-grade samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.